2-(6-Isopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(6-Isopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a naphthalene ring substituted with an isopropoxy group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Isopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-isopropoxynaphthalene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid. The reaction mixture is usually heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow chemistry allows for better control of reaction parameters, such as temperature and pressure, and can lead to more consistent product quality. The use of automated systems and real-time monitoring can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Isopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to yield the corresponding boronic acid and pinacol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), ethanol, water.
Scientific Research Applications
2-(6-Isopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Chemical Biology: Applied in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-(6-Isopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
2-(6-Isopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a naphthalene ring.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Contains a thiophene ring instead of a naphthalene ring.
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a methoxy-substituted phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(6-propan-2-yloxynaphthalen-2-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BO3/c1-13(2)21-17-10-8-14-11-16(9-7-15(14)12-17)20-22-18(3,4)19(5,6)23-20/h7-13H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNTZKSBTWUSNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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